![molecular formula C21H25ClN4O4S B4993228 1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B4993228.png)
1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is a complex organic compound that features a combination of sulfonyl, nitro, and piperazine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE typically involves multi-step organic reactions. One common route includes:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Piperazine Coupling: The final step involves coupling the nitro and sulfonyl-substituted aromatic compound with piperazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the sulfonyl group can be substituted with other nucleophiles.
Oxidation: The piperidine ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized piperidine derivatives.
Applications De Recherche Scientifique
1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a tool compound to study biological pathways and molecular interactions.
Industrial Chemistry:
Mécanisme D'action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The nitro and sulfonyl groups could play a role in binding to the target site, while the piperazine ring may influence the compound’s overall conformation and binding affinity.
Comparaison Avec Des Composés Similaires
- 1-(4-METHYLBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
- 1-(4-FLUOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE
Comparison: 1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE is unique due to the presence of the chlorine atom in the sulfonyl group, which can influence its reactivity and binding properties. Compared to its methyl and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O4S/c22-17-4-7-19(8-5-17)31(29,30)25-14-12-23(13-15-25)18-6-9-20(26(27)28)21(16-18)24-10-2-1-3-11-24/h4-9,16H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJBRADWJCAGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![phenyl 2-{[(3,5-dimethylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B4993149.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4993150.png)
![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]-N-methyl-4-nitroaniline](/img/structure/B4993151.png)
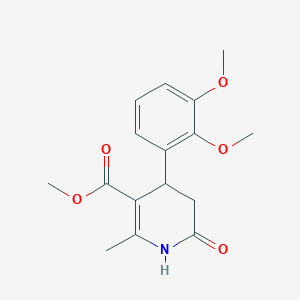
![N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4993181.png)
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(1-phenylethyl)acetamide](/img/structure/B4993188.png)
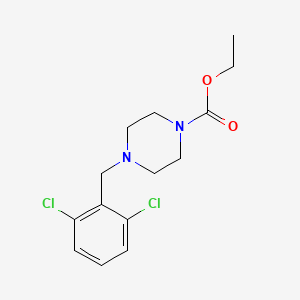
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4993209.png)
![ethyl 5-(acetyloxy)-1-benzyl-6,8-diphenyl-2-(1-piperidinylmethyl)-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4993210.png)
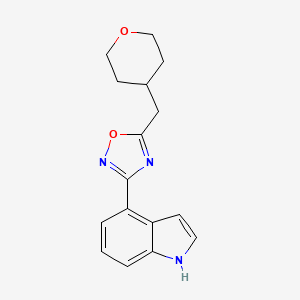
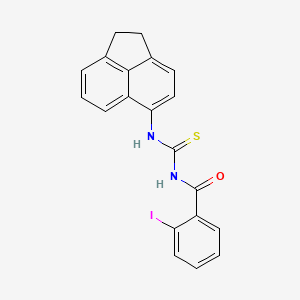
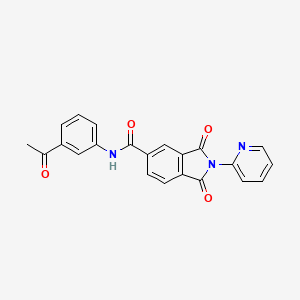
![1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4993240.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)
